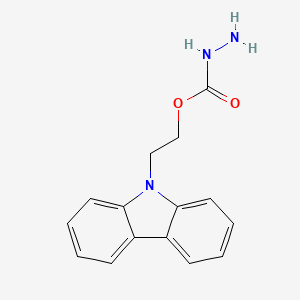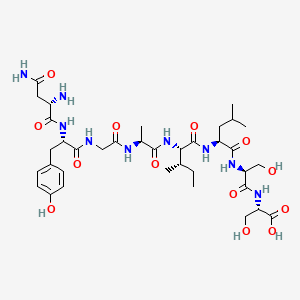
L-Asparaginyl-L-tyrosylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Asparaginyl-L-tyrosylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine is a peptide compound composed of eight amino acids Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-tyrosylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure the production of high-purity peptides.
Analyse Des Réactions Chimiques
Types of Reactions
L-Asparaginyl-L-tyrosylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.
Substitution: Various reagents depending on the desired modification, such as carbodiimides for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Applications De Recherche Scientifique
L-Asparaginyl-L-tyrosylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mécanisme D'action
The mechanism of action of L-Asparaginyl-L-tyrosylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific context and application of the peptide.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Asparaginyl-L-tyrosylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-threonine: Similar structure with a threonine residue instead of serine.
L-Asparaginyl-L-tyrosylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-valine: Similar structure with a valine residue instead of serine.
Uniqueness
L-Asparaginyl-L-tyrosylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. The presence of tyrosine and serine residues, for example, allows for specific interactions and modifications that are not possible with other similar peptides.
Propriétés
Numéro CAS |
574750-59-7 |
|---|---|
Formule moléculaire |
C36H57N9O13 |
Poids moléculaire |
823.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C36H57N9O13/c1-6-18(4)29(35(56)42-23(11-17(2)3)33(54)43-25(15-46)34(55)44-26(16-47)36(57)58)45-30(51)19(5)40-28(50)14-39-32(53)24(12-20-7-9-21(48)10-8-20)41-31(52)22(37)13-27(38)49/h7-10,17-19,22-26,29,46-48H,6,11-16,37H2,1-5H3,(H2,38,49)(H,39,53)(H,40,50)(H,41,52)(H,42,56)(H,43,54)(H,44,55)(H,45,51)(H,57,58)/t18-,19-,22-,23-,24-,25-,26-,29-/m0/s1 |
Clé InChI |
HNLILQWVPBQAPY-IFACHQJESA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14233850.png)
![N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14233865.png)
![Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane](/img/structure/B14233872.png)
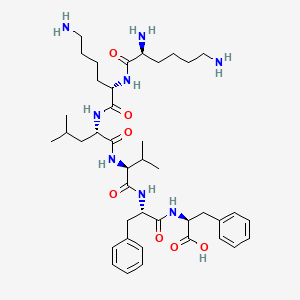


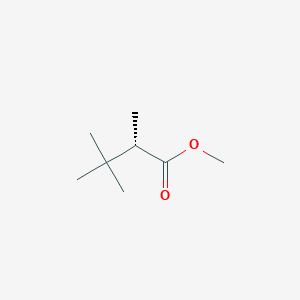

![1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B14233895.png)

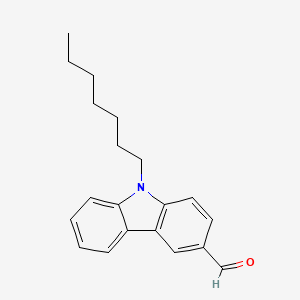
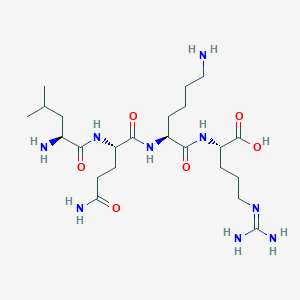
![3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one](/img/structure/B14233922.png)
